2,3,5,6-tetramethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
2,3,5,6-tetramethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
This interaction could potentially alter the activity of the target, leading to a cascade of biochemical events .
Biochemical Pathways
Similar compounds have been known to affect various biological pathways, leading to diverse downstream effects .
Result of Action
The compound’s interaction with its targets could lead to a variety of cellular responses, depending on the nature of the target and the type of interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-tetramethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13-11-14(2)16(4)20(15(13)3)26(23,24)22-12-17-7-5-9-21-19(17)18-8-6-10-25-18/h5-11,22H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPAWBRHZVHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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